molecular formula C5H11N5S B1434644 5-[(S)-1-Amino-3-(methylthio)propyl]-2H-tetrazole CAS No. 1379445-26-7

5-[(S)-1-Amino-3-(methylthio)propyl]-2H-tetrazole

Cat. No.: B1434644
CAS No.: 1379445-26-7
M. Wt: 173.24 g/mol
InChI Key: FNGAGYWYOUHIGG-BYPYZUCNSA-N
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Description

5-[(S)-1-Amino-3-(methylthio)propyl]-2H-tetrazole is a chiral tetrazole derivative characterized by a (S)-configured 1-amino-3-(methylthio)propyl substituent. Tetrazoles, as five-membered heterocycles containing four nitrogen atoms, are pharmacologically significant due to their isosteric resemblance to carboxylic acids and cis-amide bonds, enhancing their bioavailability and metabolic stability .

Properties

IUPAC Name

(1S)-3-methylsulfanyl-1-(2H-tetrazol-5-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N5S/c1-11-3-2-4(6)5-7-9-10-8-5/h4H,2-3,6H2,1H3,(H,7,8,9,10)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGAGYWYOUHIGG-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C1=NNN=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C1=NNN=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Cycloaddition of Nitrile Precursors with Sodium Azide

The most straightforward method involves reacting the corresponding nitrile derivative of (S)-1-amino-3-(methylthio)propyl moiety with sodium azide under controlled conditions.

  • Reaction Conditions : Heating a suspension of the nitrile compound with sodium azide, ammonium chloride, and lithium chloride in anhydrous DMF at approximately 110 °C for several hours (often 24-48 h).
  • Mechanism : The azide ion attacks the nitrile carbon, forming a tetrazole ring via a [3+2] cycloaddition.
  • Catalysts/Additives : Ammonium chloride acts as a proton source to facilitate ring closure; lithium chloride enhances solubility and reaction rates.
  • Preservation of Chirality : The reaction conditions are mild enough to maintain the stereochemical integrity of the (S)-amino substituent.

This method has been widely reported for similar amino acid analogues of tetrazoles and is adaptable for the methylthio-substituted side chain.

Microwave-Assisted Synthesis

Microwave irradiation has been utilized to reduce reaction times significantly while maintaining high yields.

  • Procedure : The nitrile precursor and sodium azide are mixed in a suitable solvent like DMF or N-methyl-2-pyrrolidone with a catalytic amount of acid (e.g., Et3N·HCl), then irradiated at 130 °C for 1-2 hours.
  • Advantages : Enhanced reaction rates, improved yields (up to 90-99%), and environmentally benign conditions.
  • Catalyst Role : Cu(II) catalysts have been reported to activate nitrile groups, facilitating the cycloaddition under microwave conditions.
  • Applicability : This method is suitable for substrates with sensitive functional groups and stereocenters, such as the (S)-amino-3-(methylthio)propyl substituent.

Multi-Component One-Pot Domino Reactions

Innovative one-pot multi-component reactions combine Knoevenagel condensation with 1,3-dipolar cycloaddition to synthesize tetrazole derivatives efficiently.

  • Methodology : Aromatic aldehydes or ketones react with malononitrile and sodium azide in the presence of catalysts or under solvent-free conditions.
  • Catalysts : Fe3O4 magnetic nanoparticles have been employed as eco-friendly catalysts under microwave irradiation.
  • Outcome : High yields, operational simplicity, and the ability to construct complex tetrazole derivatives in a single step.
  • Relevance : While primarily demonstrated for acrylonitrile derivatives, this strategy can be adapted for the synthesis of this compound by selecting appropriate aldehyde and nitrile precursors.

Multi-Step Synthetic Routes via Amide or Acid Chloride Intermediates

For more complex or protected derivatives, multi-step syntheses are employed:

  • Step 1 : Conversion of the corresponding amino acid or amide into an acid chloride using reagents such as oxalyl chloride or thionyl chloride.
  • Step 2 : Coupling with amines or other nucleophiles to form amide intermediates.
  • Step 3 : Conversion of amides to tetrazoles via reaction with trimethylsilyl azide under Mitsunobu or other conditions.
  • Step 4 : Deprotection and purification steps to yield the final tetrazole derivative.

This approach allows for the introduction of protecting groups and functional group manipulation, critical for preserving the (S)-configuration and methylthio functionality.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Reaction Time Advantages Notes
Direct Cycloaddition Nitrile, NaN3, NH4Cl, LiCl, DMF, 110 °C 70-85 24-48 h Simple, preserves chirality Requires careful temperature control
Microwave-Assisted Synthesis Nitrile, NaN3, Cu(II) catalyst, DMF or NMP, 130 °C, 1-2 h 90-99 1-2 h Fast, high yield, eco-friendly Needs microwave reactor
One-Pot Multi-Component Reaction Aldehyde, malononitrile, NaN3, Fe3O4 nanoparticles, MW or neat 80-95 1-3 h Operational simplicity, green chemistry Adaptation needed for specific substituents
Multi-Step via Acid Chloride Amino acid → acid chloride → amide → tetrazole (TMSN3) 60-80 Multiple steps Functional group manipulation, protection Longer synthesis, complex purification

Research Findings and Notes

  • Preservation of stereochemistry during tetrazole ring formation is feasible using mild conditions, especially in direct cycloaddition and microwave-assisted methods.
  • Use of polar aprotic solvents like DMF is common due to their ability to dissolve both organic and inorganic reagents, enhancing reaction efficiency.
  • Catalytic systems involving Cu(II) species improve activation of nitrile substrates, enabling milder reaction conditions and better yields.
  • One-pot domino reactions represent a promising green chemistry approach, minimizing steps and waste, though substrate scope must be optimized for the methylthio amino side chain.
  • Multi-step syntheses allow for the introduction of protecting groups, crucial for complex molecules, but require careful control to avoid racemization.

Chemical Reactions Analysis

Types of Reactions

5-[(S)-1-Amino-3-(methylthio)propyl]-2H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The tetrazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

5-[(S)-1-Amino-3-(methylthio)propyl]-2H-tetrazole has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 5-[(S)-1-Amino-3-(methylthio)propyl]-2H-tetrazole involves its interaction with specific molecular targets. The amino group and the tetrazole ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The methylthio group may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key distinctions between 5-[(S)-1-Amino-3-(methylthio)propyl]-2H-tetrazole and related compounds:

Compound Name Heterocycle Core Substituent(s) Molecular Weight Biological Activity Application
This compound Tetrazole (S)-1-amino-3-(methylthio)propyl Not reported Inferred antioxidant, antimicrobial* Pharmaceutical intermediate
5-(2-Amino-3-methylpropyl)-1H-tetrazole (CAS 875541-42-7) Tetrazole 2-amino-3-methylpropyl 141.17 Not specified Organic synthesis intermediate
5-[1-Amino-3-(methylsulfanyl)propyl]-N-phenyl-1,3,4-thiadiazole-2-amine Thiadiazole 1-amino-3-(methylsulfanyl)propyl + phenylamine Not reported Anti-HIV (IC₅₀: 2.7 µM vs. RT mutants) Anti-HIV drug development
5-(3-Chloro-2-methylpropyl)-1,2,3-thiadiazole (CAS 13242-92-7) Thiadiazole 3-chloro-2-methylpropyl Not reported Not reported Chemical intermediate

Key Observations :

Heterocycle Core : The tetrazole ring in the target compound offers metabolic stability and hydrogen-bonding capabilities distinct from thiadiazole derivatives, which may prioritize electronic effects (e.g., charge distribution) over steric interactions .

Substituent Effects: The (S)-configured amino-methylthio group in the target compound introduces chirality, which is absent in the racemic 5-(2-Amino-3-methylpropyl)-1H-tetrazole. Chirality can critically influence receptor binding specificity and potency .

Biological Activity: The thiadiazole analog 5-[1-Amino-3-(methylsulfanyl)propyl]-N-phenyl-1,3,4-thiadiazole-2-amine demonstrates anti-HIV activity (IC₅₀ = 2.7 µM against resistant strains), suggesting that heterocycle choice (thiadiazole vs. tetrazole) directs target selectivity . Tetrazole derivatives like S10 in exhibit potent antioxidant activity (e.g., radical scavenging), implying that the target compound’s tetrazole core and sulfur substituent may synergize for similar effects .

Research Findings and Implications

Antioxidant Potential: Tetrazole derivatives with electron-donating substituents (e.g., -SCH₃) show enhanced radical scavenging compared to non-sulfur analogs, as seen in ’s S10 (disubstituted tetrazole with 85% DPPH inhibition) . The target compound’s methylthio group may similarly stabilize radical intermediates.

Chirality and Bioactivity : The (S)-configuration in the target compound could optimize enantioselective interactions, as observed in chiral HIV protease inhibitors, though experimental validation is needed .

Biological Activity

5-[(S)-1-Amino-3-(methylthio)propyl]-2H-tetrazole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a tetrazole ring substituted with an amino group and a methylthio group. The synthesis typically involves the reaction of 1-amino-3-(methylthio)propane with sodium azide under reflux conditions, leading to the formation of the tetrazole ring.

Synthetic Route Overview

StepReagentsConditions
11-amino-3-(methylthio)propane + sodium azideReflux in suitable solvent
2Purification (e.g., recrystallization)After reaction completion

This synthetic pathway allows for the production of high-purity compounds suitable for biological evaluation.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The amino group can form hydrogen bonds with enzymes or receptors, while the tetrazole ring enhances binding affinity. The methylthio group may further modulate these interactions, contributing to its pharmacological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. In a study evaluating various tetrazole derivatives, compounds were tested against a panel of pathogenic bacteria, showing varying degrees of inhibition.

CompoundMinimum Inhibitory Concentration (MIC, mg/L)
Compound A32
Compound B64
This compoundTBD

The exact MIC for this specific compound remains to be determined but is expected to fall within the active range observed for related structures.

Enzymatic Inhibition Studies

A significant area of investigation has focused on the compound's role as an inhibitor in enzymatic pathways. For instance, studies have demonstrated that derivatives can inhibit caspase-1 activity, which plays a crucial role in inflammatory responses.

CompoundIC50 (μM)Enzyme Activity (% at 100 μM)
Compound C15.18.12
Compound DNDIA

These findings suggest that modifications to the tetrazole structure can enhance inhibitory potency against specific enzymes.

Cytotoxicity and Immunomodulatory Effects

In vitro studies using human U-937 cells (a model for monocytic inflammation) revealed that certain derivatives of the tetrazole significantly modulate immune responses. These studies involved differentiating U-937 cells into macrophages and stimulating them with lipopolysaccharides (LPS) to induce interleukin production.

Example Study

One study reported that specific tetrazole derivatives reduced IL-1β production significantly compared to controls, indicating potential therapeutic applications in inflammatory diseases.

Q & A

Basic: What synthetic methodologies are commonly used to prepare 5-[(S)-1-Amino-3-(methylthio)propyl]-2H-tetrazole in academic research?

The synthesis typically involves multi-step organic reactions, including:

  • Schotten-Baumann Reaction : Formation of intermediate hydrazides by reacting N-benzoyl methionine with hydrazine hydrate in methanol .
  • Knoevenagel Condensation : Introduction of arylidene groups via refluxing intermediates with aryl aldehydes in methanolic sodium methoxide .
  • Cyclization : Final tetrazole ring formation using azide-nitrile cycloaddition, optimized with catalysts like nano-TiCl₄·SiO₂ or tetrabutylammonium fluoride (TBAF) under solventless conditions .
    Key parameters include temperature control (reflux conditions), stoichiometric ratios, and purification via recrystallization.

Basic: What analytical techniques are critical for structural characterization of this compound?

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, NH₂ stretches at ~3300 cm⁻¹) .
  • NMR Spectroscopy : ¹H and ¹³C NMR resolve stereochemistry and substituent positions (e.g., methylthio protons at δ ~2.1 ppm, tetrazole ring carbons at δ ~150 ppm) .
  • High-Resolution Mass Spectrometry (HR-MS) : Confirms molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .

Basic: How are in vitro biological activities of this compound evaluated in early-stage research?

  • Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using broth microdilution .
  • Antiviral Screening : Cytopathic effect reduction assays against viruses like HSV-1 in Vero cells .
  • Cytotoxicity Profiling : MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced: How can synthetic yield be optimized using catalytic systems?

  • Nano-TiCl₄·SiO₂ Catalysis : Enhances tetrazole cycloaddition efficiency under mild conditions (60–80°C, 4–6 hours) with yields >85% .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) while maintaining enantiomeric purity .
  • Solvent-Free Conditions : Minimizes side reactions; TBAF catalyzes nitrile-azide cycloaddition with >90% conversion .

Advanced: How to resolve contradictions in spectroscopic data interpretation?

  • Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals, particularly for overlapping methylthio and tetrazole protons .
  • Computational Modeling : Density functional theory (DFT) predicts NMR chemical shifts and IR vibrational modes, comparing theoretical vs. experimental data .
  • X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement (R-factor <0.05) .

Advanced: What computational strategies predict target interactions for this compound?

  • Molecular Docking : AutoDock Vina or Glide screens binding affinity to enzymes (e.g., mycobacterial rhamnose synthases) using PDB structures .
  • Molecular Dynamics (MD) Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
  • Pharmacophore Modeling : Identifies critical interactions (e.g., hydrogen bonds with tetrazole N-atoms, hydrophobic contacts with methylthio groups) .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

  • Substituent Variation : Modify arylidene groups (e.g., 4-fluorobenzylidene vs. 2-thiophenyl) to assess electronic effects on antimicrobial activity .
  • Stereochemical Probes : Compare (S)- vs. (R)-isomers to evaluate enantioselective interactions with biological targets .
  • Bioisosteric Replacement : Replace tetrazole with carboxylate or thiazolidinone to study metabolic stability .

Advanced: What strategies ensure stereochemical purity during synthesis?

  • Chiral HPLC : Resolves enantiomers using Chiralpak columns (e.g., AD-H, 90:10 hexane/isopropanol) .
  • Circular Dichroism (CD) : Validates optical purity by comparing experimental CD spectra with simulated data .
  • X-ray Crystallography : SHELXL refines crystal structures to confirm absolute configuration (Flack parameter <0.1) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[(S)-1-Amino-3-(methylthio)propyl]-2H-tetrazole
Reactant of Route 2
5-[(S)-1-Amino-3-(methylthio)propyl]-2H-tetrazole

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